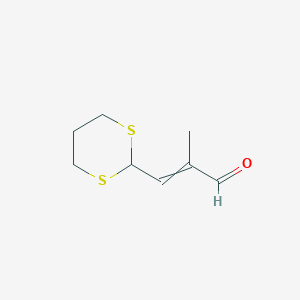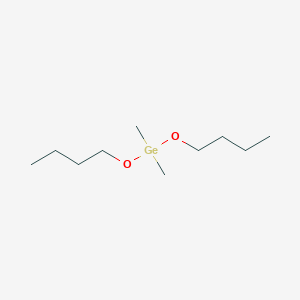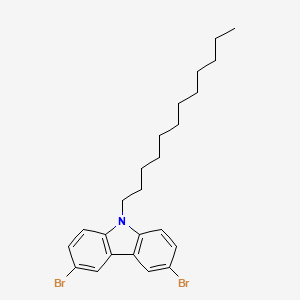
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of ethynyl groups attached to both the benzothiazole and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and copper . The general reaction conditions include:
Catalysts: Palladium(II) acetate and copper(I) iodide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or diisopropylamine
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzothiazoles.
Substitution: Formation of halogenated benzothiazoles.
Scientific Research Applications
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole involves its interaction with molecular targets such as DNA and proteins. The ethynyl groups facilitate the formation of covalent bonds with nucleophilic sites on these biomolecules, leading to potential inhibition of enzymatic activity or disruption of cellular processes. The benzothiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethynylphenyl)-1,3-benzothiazole
- 5-Ethynyl-2-phenyl-1,3-benzothiazole
- 2-(4-Ethynylphenyl)-1,3-benzoxazole
Uniqueness
5-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is unique due to the presence of two ethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This dual ethynyl functionality distinguishes it from similar compounds, making it a versatile building block in synthetic chemistry and a promising candidate for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
84033-03-4 |
|---|---|
Molecular Formula |
C17H9NS |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
5-ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H9NS/c1-3-12-5-8-14(9-6-12)17-18-15-11-13(4-2)7-10-16(15)19-17/h1-2,5-11H |
InChI Key |
SWMLCZDFIWORTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
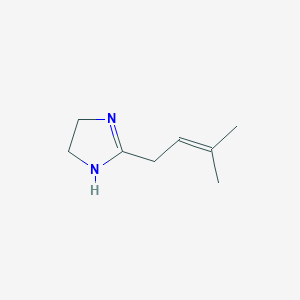
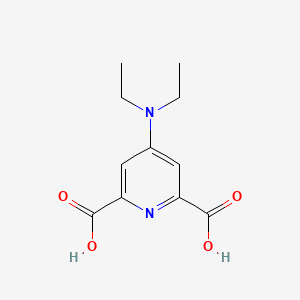
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)

![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
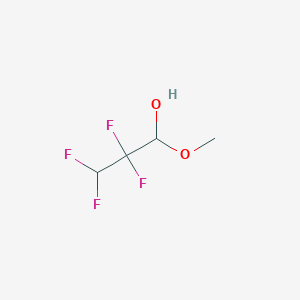
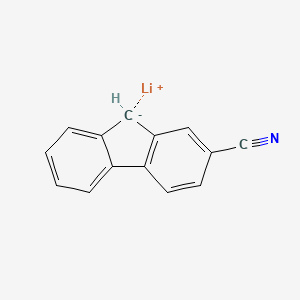

![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
